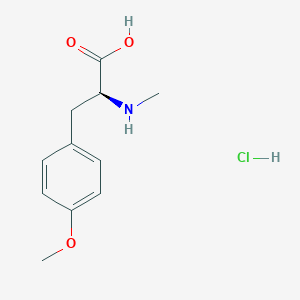

H-Mephe(4-meo)-OH

Description

Contextualization of N-Methyl-4-methoxyphenylalanine within the Landscape of Unnatural and Modified Amino Acids

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are not among the 20 standard amino acids found in naturally occurring proteins. These molecules can be synthetic or isolated from non-mammalian organisms. researchgate.net The incorporation of UAAs into peptides and proteins allows researchers to probe structure-activity relationships, enhance stability, introduce new functionalities, and create molecules with altered biological or physical properties. researchgate.netoup.complos.org

N-Methyl-4-methoxyphenylalanine falls into the category of modified amino acids due to the presence of a methyl group on the nitrogen atom of the amino group and a methoxy (B1213986) group on the phenyl ring. N-methylation of amino acids can influence peptide backbone conformation, reduce susceptibility to enzymatic degradation, and alter membrane permeability. chembk.combiorxiv.org The 4-methoxyphenyl (B3050149) group introduces a bulky, aromatic side chain with altered electronic properties compared to phenylalanine or tyrosine. This combination of modifications makes N-methyl-4-methoxyphenylalanine a valuable tool in the design and synthesis of peptidomimetics and engineered proteins. researchgate.netresearchgate.net

Overview of its Significance as a Building Block in Advanced Chemical Synthesis for Research

N-Methyl-4-methoxyphenylalanine is significant in advanced chemical synthesis, particularly in the solid-phase synthesis of peptides and the genetic code expansion for protein engineering. As a building block, it allows for the precise incorporation of its unique structural motif into larger molecules. Chemical building blocks are small molecules with reactive functional groups used to introduce specific structural elements into target compounds. ucsf.eduethz.ch This modular approach is fundamental in organic synthesis and drug design. ucsf.eduethz.ch

In peptide synthesis, N-methyl amino acids like N-methyl-4-methoxyphenylalanine can be incorporated to create N-methylated peptides. chembk.combiorxiv.org The N-methyl group can affect the peptide's conformation by restricting rotation around the amide bond and can also provide protection against peptidases, thereby increasing the peptide's stability. oup.com The synthesis of peptides containing unnatural amino acids often involves solid-phase peptide synthesis techniques, where protected amino acid building blocks are sequentially coupled to a growing peptide chain anchored to a solid support.

Furthermore, N-methyl-4-methoxyphenylalanine has been explored in the context of genetic code expansion, a technique that allows for the site-specific incorporation of unnatural amino acids into proteins in living cells. plos.orgbiorxiv.org This is achieved by using an engineered aminoacyl-tRNA synthetase and a corresponding tRNA pair that specifically recognizes the unnatural amino acid and an engineered stop codon (commonly the amber codon, UAG) in the mRNA sequence. plos.org The ability to genetically encode N-methyl-4-methoxyphenylalanine enables researchers to study the effects of this specific modification on protein structure, function, and interactions in a biological context.

Fundamental Research Questions and Objectives Related to H-Mephe(4-meo)-OH Investigations

Research involving N-Methyl-4-methoxyphenylalanine often seeks to answer fundamental questions related to how its unique structural features influence the properties of molecules into which it is incorporated. Key research objectives include:

Evaluating the effect of N-methyl-4-methoxyphenylalanine incorporation on the stability of peptides and proteins: Researchers explore whether the presence of this modified amino acid enhances resistance to enzymatic degradation or improves thermal stability.

Exploring the influence of the 4-methoxyphenyl side chain on molecular interactions: The electronic and steric properties of the methoxy-substituted phenyl ring can affect interactions with other molecules, such as receptors, enzymes, or cell membranes. researchgate.net

Developing efficient synthetic routes for incorporating N-methyl-4-methoxyphenylalanine into complex molecules: Research focuses on optimizing chemical synthesis strategies, including solid-phase methods, to efficiently and stereoselectively incorporate this unnatural amino acid.

Expanding the genetic code to enable efficient and site-specific incorporation of N-methyl-4-methoxyphenylalanine into proteins in various expression systems: Efforts are directed towards engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that are highly efficient and specific for N-methyl-4-methoxyphenylalanine in different host organisms or cell lines. plos.org

Utilizing N-methyl-4-methoxyphenylalanine-containing molecules as tools to study biological processes: Incorporating this modified amino acid can help researchers investigate protein-ligand interactions, protein folding, and other cellular events.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

168265-06-3 |

|---|---|

Molecular Formula |

C11H15NO3·HCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl 4 Methoxyphenylalanine and Its Research Derivatives

Stereoselective and Enantioselective Synthesis of N-Methyl-4-methoxyphenylalanine

The synthesis of α-amino acids with defined stereochemistry is a cornerstone of organic chemistry, especially for building blocks used in peptide synthesis. For N-methyl-4-methoxyphenylalanine, achieving high stereochemical purity is essential as different enantiomers can exhibit vastly different biological activities. Stereoselective and enantioselective synthetic strategies for α-amino acids, including substituted phenylalanines and N-methylated amino acids, have been extensively explored.

Approaches to the stereoselective synthesis of phenylalanine derivatives often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic methods. For instance, asymmetric alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) halides in the presence of chiral phase transfer catalysts has been reported for the synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives, including those with methoxy (B1213986) substituents on the phenyl ring. acs.org Another strategy involves diastereoselective alkylation of chiral bis-lactim ethers, followed by removal of the chiral auxiliary to yield protected amino acid intermediates. ucsf.edu These methods allow for the control of the stereochemistry at the alpha carbon.

While direct stereoselective synthesis specifically of N-methyl-4-methoxyphenylalanine might involve adapting known methods for related structures, the principles of asymmetric synthesis applied to phenylalanine derivatives and N-methylated amino acids are directly relevant. The synthesis of (2S,3R)-β-methoxyphenylalanine, a component of cyclomarins, highlights the challenges and strategies involved in controlling stereochemistry in substituted phenylalanine synthesis. acs.orgucsf.eduiitkgp.ac.inacs.org

Strategies for Orthogonal Protecting Group Chemistry for H-Mephe(4-meo)-OH in Peptide Synthesis

Orthogonal protecting group strategies are fundamental in peptide synthesis, particularly when incorporating non-proteinogenic amino acids like this compound. Orthogonal protection allows for the selective deprotection of specific functional groups (α-amino, carboxyl, and side chain) at different stages of the synthesis without affecting other protected moieties. The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Benzyl and Fmoc/tBu approaches. researchgate.net

The methoxy group on the phenyl ring of this compound generally does not require protection under standard peptide synthesis conditions. However, the N-methyl group on the alpha amine is a permanent modification and does not involve a protecting group in the conventional sense during peptide elongation. The presence of the N-methyl group can, however, influence the reactivity of the alpha amine during coupling reactions.

Orthogonal protection becomes particularly important when synthesizing complex peptides or modified peptides containing this compound alongside other amino acids with reactive side chains. For instance, side chain protecting groups for amino acids like lysine, aspartic acid, or cysteine must be compatible with the deprotection strategies used for the N-terminal and carboxyl groups and should remain intact until selectively cleaved. ucsf.eduresearchgate.netnih.govresearchgate.netsigmaaldrich.com Examples of orthogonal protecting groups for side chains include allyl-based (Alloc, OAl), and fluorenylmethyl-based (Dde, ivDde) groups, which are cleaved under palladium-catalyzed or hydrazine (B178648) conditions, respectively. researchgate.netipfs.io

The selection of an orthogonal protection strategy for peptides containing this compound depends on the specific peptide sequence, the presence of other modified or sensitive amino acids, and the desired synthesis approach (solution-phase or solid-phase). The compatibility of the protecting groups throughout the coupling and deprotection steps is paramount to ensure the integrity of the growing peptide chain and the final product.

Chemoenzymatic and Biocatalytic Approaches in N-Methyl-4-methoxyphenylalanine Production

Chemoenzymatic and biocatalytic methods offer attractive alternatives to traditional chemical synthesis for the production of chiral amino acids, including phenylalanine derivatives. These approaches often provide high enantiospecificity and can be more environmentally friendly. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and aminotransferases have been successfully employed for the synthesis of various substituted phenylalanines. thieme-connect.deacs.orgnih.govcymitquimica.comgoogle.comresearchgate.netfrontiersin.org

Phenylalanine ammonia lyases (PALs) catalyze the reversible deamination of phenylalanine and its analogs to the corresponding cinnamic acids. In the reverse reaction, PALs can catalyze the amination of cinnamic acids in the presence of high concentrations of ammonia, leading to the formation of phenylalanine derivatives with high enantiomeric purity. acs.orgnih.govcymitquimica.comfrontiersin.org Studies have shown the application of engineered PAL variants for the preparative-scale synthesis of various L-phenylalanine derivatives, including (S)-p-methoxyphenylalanine, from the corresponding cinnamic acids. acs.orgnih.gov

Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino donor to a keto acid, producing a new amino acid and a new keto acid. Engineered aspartate aminotransferases have been used in the chemoenzymatic synthesis of L-3,4-dimethoxyphenylalanine and its analogues from phenylpyruvate derivatives. thieme-connect.de While direct biocatalytic synthesis of N-methyl-4-methoxyphenylalanine from a simple precursor might be challenging due to the N-methyl group, enzymatic methods could potentially be applied to specific steps in a synthetic route or for the resolution of racemic mixtures.

Some research has explored the enzymatic hydrolysis of α-methyl-4-methoxyphenylalanine amide by amidase, demonstrating the potential of biocatalysis in modifying or processing methoxyphenylalanine (B8179920) derivatives. researchgate.netcore.ac.uk The development of novel enzymes or the engineering of existing ones with tailored substrate specificity and activity could pave the way for more direct and efficient biocatalytic routes to N-methyl-4-methoxyphenylalanine.

Design and Synthesis of Functionally Modified Analogs of this compound for Specific Research Applications

The design and synthesis of functionally modified analogs of this compound are driven by the desire to explore the impact of structural variations on the biological and chemical properties of peptides and other molecules incorporating this amino acid. Modifications can be made to the N-methyl group, the alpha carbon, the phenyl ring, or the carboxyl group.

Analogs with modifications on the phenyl ring, such as halogenation, hydroxylation, or additional methoxy groups, can be synthesized to investigate the electronic and steric effects of these substituents on the properties of the resulting compounds. For example, studies have synthesized sansalvamide (B1640551) A peptide analogues with various substitutions on the phenylalanine moiety, including a 4′-methoxyphenylalanine analog, to evaluate their antitumor activity. researchgate.net The synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanine derivatives from L-tyrosine demonstrates the ability to introduce multiple substituents onto the phenyl ring. researchgate.netresearchgate.net

Modifications at the alpha carbon, such as the introduction of an additional methyl group (resulting in α-methyl-N-methyl-4-methoxyphenylalanine), can further constrain the conformation of the amino acid and peptides containing it. Stereoselective methods for creating quaternary asymmetric centers in α-methyl-substituted amino acids are relevant to the synthesis of such analogs. researchgate.net

Analogs with modifications of the carboxyl group, such as esters or amides, are commonly synthesized for peptide coupling or other synthetic transformations. The synthesis of N-protected syn-β-methoxyphenylalanine derivatives highlights the ability to modify the structure adjacent to the alpha carbon. acs.orgiitkgp.ac.in

Comprehensive Analytical Characterization of N Methyl 4 Methoxyphenylalanine in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for elucidating the detailed structure and conformational properties of organic molecules like N-Methyl-4-methoxyphenylalanine. Analysis of the chemical shifts, coupling patterns, and integration of signals in the ¹H NMR spectrum provides information about the different proton environments within the molecule. For N-Methyl-4-methoxyphenylalanine, characteristic signals would be expected for the N-methyl protons, the α-proton, the β-protons of the methylene (B1212753) group adjacent to the aromatic ring, the aromatic protons on the para-methoxyphenyl ring, and the protons of the methoxy (B1213986) group.

The presence of the N-methyl group would typically result in a singlet signal in the ¹H NMR spectrum, likely in the upfield region. The α-proton, being adjacent to both the amino group (with the methyl substituent) and the carboxyl group, would exhibit splitting based on its coupling to the β-protons. The β-protons, being diastereotopic due to the chiral center at the α-carbon, would likely appear as a complex multiplet or a pair of doublets of doublets, coupling with each other and the α-proton. The aromatic protons on the para-substituted phenyl ring would show characteristic patterns, likely an AA'BB' or similar system depending on the symmetry and coupling. The methoxy group protons would typically appear as a sharp singlet around 3.7-3.9 ppm.

¹³C NMR spectroscopy provides complementary information by revealing the different carbon environments. Signals corresponding to the carboxyl carbon, the α-carbon, the β-carbon, the aromatic ring carbons (including the substituted carbons), the methoxy carbon, and the N-methyl carbon would be expected. The chemical shifts of these carbons are highly sensitive to their electronic environment and hybridization, aiding in the confirmation of the molecular skeleton and functional groups.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further support structural assignments by revealing correlations between protons and carbons, and through-bond couplings. These techniques are particularly valuable for unambiguously assigning signals in complex spectra and confirming the connectivity within the molecule. Studies on related amino acid derivatives and their complexes have utilized ¹H NMR to confirm structures and investigate interactions, demonstrating the applicability of this technique to such systems nii.ac.jprsc.org.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of N-Methyl-4-methoxyphenylalanine, as well as providing insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) is particularly important as it can provide a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), allowing for the determination of the exact molecular formula. This is crucial for confirming the identity and purity of the synthesized compound. Studies on related phenylalanine derivatives have employed HRMS to confirm calculated molecular masses mdpi.comnih.gov.

Electrospray ionization (ESI) is a common ionization technique for polar and thermally labile molecules like amino acids and their derivatives, typically yielding protonated or deprotonated molecular ions. Analysis of the isotopic peak distribution in the HRMS spectrum can further confirm the elemental composition.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure. For N-Methyl-4-methoxyphenylalanine, fragmentation would likely occur at the labile bonds, such as the peptide bond (if incorporated into a peptide), the bond between the α-carbon and the methylene group, and the bond between the methylene group and the aromatic ring. Characteristic fragment ions corresponding to the loss of the carboxyl group, the N-methyl group, the methoxy group, or combinations thereof, would be expected. Analyzing these fragmentation pathways helps confirm the presence and position of the substituents on the phenylalanine core. MS (ESI) has been used to characterize related compounds and their complexes, providing molecular ion information rsc.org. LC-MS analysis has also been used to determine diastereomeric ratios in the synthesis of unnatural amino acids mdpi.comacs.orgacs.org.

Chromatographic Separation Methods (e.g., Chiral HPLC, GC, SFC) for Purity Assessment and Stereoisomer Resolution

Chromatographic techniques are vital for assessing the purity of N-Methyl-4-methoxyphenylalanine and, importantly, for resolving and analyzing its stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) is widely used for purity analysis, employing various stationary phases (e.g., C18) and mobile phases (e.g., acetonitrile/water with acidic modifiers) with UV detection. The retention time under specific chromatographic conditions serves as an identifier, and the peak area can be used to quantify the compound and detect impurities. HPLC with UV detection has been used to confirm the purity of related compounds pnas.org.

Given that N-Methyl-4-methoxyphenylalanine possesses a chiral center at the α-carbon, chiral chromatography is essential for separating and quantifying its enantiomers (L and D forms). Chiral HPLC, utilizing stationary phases with chiral selectors, is a standard method for determining enantiomeric excess (ee). Different types of chiral stationary phases are available, including polysaccharide-based, protein-based, and chiral ligand exchange phases, and the choice of stationary phase and mobile phase conditions is critical for achieving optimal separation of the enantiomers. HPLC analysis using chiral columns has been successfully applied to determine the enantiomeric excess of unnatural phenylalanine derivatives nih.gov.

Gas Chromatography (GC) can be used for the analysis of more volatile derivatives of amino acids after appropriate derivatization (e.g., esterification and acylation). While less common for free amino acids compared to HPLC, GC can offer high separation efficiency. Chiral GC columns are also available for enantiomeric separation of volatile derivatives.

Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid (commonly CO₂) as the mobile phase, offers advantages in terms of speed and orthogonality compared to HPLC, particularly for the separation of chiral compounds. SFC with chiral stationary phases is an increasingly popular technique for enantiomer separation, offering different selectivity compared to chiral HPLC and often faster analysis times. Chiral SFC has been demonstrated as a powerful technique for the enantioseparation of various compounds, including Nα-Fmoc amino acids mdpi.comphenomenex.com. The choice among these chromatographic methods depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and the nature of the sample.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of crystalline compounds. If N-Methyl-4-methoxyphenylalanine can be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique can provide unambiguous information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and torsional angles. This allows for the confirmation of the molecular structure determined by NMR and MS, and critically, establishes the absolute configuration (R or S) at the chiral center.

Growing high-quality single crystals is often the most challenging step in X-ray crystallography. Once suitable crystals are obtained, diffraction data are collected and processed to generate an electron density map, from which the positions of the atoms are determined. Refinement of the structural model against the diffraction data yields precise structural parameters and allows for the determination of the absolute stereochemistry, especially when anomalous dispersion is significant or a heavy atom is present.

Strategic Incorporation of H Mephe 4 Meo Oh into Biomacromolecules and Hybrid Systems

Methodologies for Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Methyl-4-methoxyphenylalanine Building Blocks

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on an insoluble resin support. The general principle involves the coupling of protected amino acids to a growing peptide chain anchored to the resin, followed by deprotection to allow the next amino acid addition. researchgate.net The most common strategies employ either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups for the α-amino function. researchgate.net

Incorporating N-methylated amino acids, such as N-Methyl-4-methoxyphenylalanine, into peptides via SPPS can present challenges primarily due to increased steric hindrance at the nitrogen atom, which can impede coupling efficiency. rsc.org Special coupling conditions and reagents are often required to achieve high yields when coupling to or with N-methyl amino acids. rsc.org Reagents like HATU, PyBroP, PyAOP, and PyBOP/HOAt have been reported for successful coupling involving N-methyl amino acids in SPPS. rsc.org Monitoring coupling completion is crucial, and methods like the bromophenol blue test can be employed, as ninhydrin (B49086) tests may be less effective for N-methylated amino acids. rsc.org

While general methodologies for incorporating N-methylated amino acids into peptides via SPPS are established, specific detailed protocols or extensive research findings explicitly detailing the use of N-Methyl-4-methoxyphenylalanine (H-Mephe(4-meo)-OH) as a standard building block in conventional SPPS were not prominently found in the analyzed literature. Studies often focus on other modified phenylalanines like 4-methoxyphenylalanine (O-Methyltyrosine) sigmaaldrich.comchemicalbook.com or N-methylated versions of common amino acids. google.com

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches with this compound

Solution-phase peptide synthesis, the precursor to SPPS, remains a valuable method, particularly for the synthesis of shorter peptides or for producing large quantities. mdpi.comresearchgate.net Fragment condensation, a strategy applicable in both solution and solid phases, involves synthesizing protected peptide segments and then coupling these segments to form a longer peptide chain. google.com These methods offer alternative routes for incorporating modified amino acids.

In solution-phase synthesis, the challenges of incorporating N-methylated amino acids are similar to those in SPPS, primarily related to coupling efficiency due to steric hindrance. rsc.org Careful selection of coupling reagents and reaction conditions is necessary. Fragment condensation approaches require orthogonal protection strategies to selectively deprotect the termini of the peptide fragments for coupling. google.com

Site-Specific Incorporation of N-Methyl-4-methoxyphenylalanine into Peptidic and Protein Scaffolds

Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful method to introduce novel functionalities at precisely defined positions within a protein sequence. mdpi.comu-tokyo.ac.jp This is often achieved through genetic code expansion (GCE), which utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a specific nonsense or quadruplet codon and incorporates the ncAA in response to that codon during ribosomal protein synthesis in a living cell or cell-free system. oup.comuq.edu.augoogle.comnih.govnih.govniph.go.jp

N-Methyl-4-methoxyphenylalanine, often referred to as MeYm in the context of genetic code expansion, has been successfully incorporated into peptides and proteins using ribosomal synthesis and genetic code reprogramming technologies. oup.comuq.edu.augoogle.comgoogle.comscbt.com Studies have explored the efficiency of incorporating multiple N-methyl amino acids, including MeYm, into peptide sequences using cell-free translation systems. oup.comgoogle.comscbt.com

Research findings indicate that the efficiency of ribosomal incorporation of N-methyl amino acids can be influenced by their affinity to elongation factor Tu (EF-Tu). oup.com Engineered tRNA constructs have been developed to enhance the affinity between N-methyl aminoacyl-tRNAs and EF-Tu, leading to improved incorporation efficiencies of multiple N-methyl amino acids into translated peptides. oup.com These studies demonstrate the feasibility of site-specifically incorporating N-methyl-4-methoxyphenylalanine into biomacromolecular scaffolds through advanced genetic and ribosomal engineering techniques.

Synthesis and Application of Peptide-Nucleic Acid (PNA) and Other Hybrid Bioconjugates Incorporating this compound

Peptide-Nucleic Acids (PNAs) are synthetic DNA analogs with a pseudopeptide backbone (N-(2-aminoethyl)glycine units) that can bind to complementary DNA or RNA sequences. nih.gov PNA synthesis typically employs methodologies similar to SPPS, often utilizing Fmoc or Boc protection strategies for the PNA monomers. nih.gov The incorporation of modified amino acids or other chemical moieties into the PNA backbone or as side-chain modifications allows for tuning their hybridization properties, cellular uptake, and conjugation capabilities. nih.gov

Hybrid bioconjugates involving peptides, proteins, or nucleic acids with other molecules are increasingly important in various applications, including diagnostics, therapeutics, and biomaterials. The ability to site-specifically incorporate modified amino acids like this compound provides opportunities to create novel hybrid structures with tailored properties. For instance, the functional groups on the incorporated amino acid can serve as attachment points for fluorophores, labels, or other biomolecules.

Conformational and Structural Investigations of H Mephe 4 Meo Oh Containing Constructs

Impact of N-Methylation and 4-Methoxy Phenylalanine Substitution on Peptide Secondary Structure

The substitution of a standard phenylalanine with 4-methoxyphenylalanine (OMePhe) introduces a polar methoxy (B1213986) group onto the aromatic ring. This modification can influence interactions with the surrounding environment, including solvent molecules and other residues within the peptide or interacting proteins. Studies involving the incorporation of p-methoxyphenylalanine into miniproteins have shown that this residue can participate in CH-π interactions with proline rings, contributing to the stability of the folded structure. nih.gov The electronic effects of the methoxy group can also subtly alter the properties of the phenyl ring, potentially affecting π-π interactions and hydrophobic packing within the peptide structure.

In a construct containing H-Mephe(4-meo)-OH, the combined effects of N-methylation and the 4-methoxy group would likely lead to a complex interplay of steric and electronic influences on secondary structure. The N-methylation would primarily dictate local backbone rigidity and favor turns or more extended conformations depending on the sequence context, while the 4-methoxy group would influence side-chain interactions and the peptide's interaction with its environment.

Elucidation of Conformational Dynamics via Spectroscopic Methods (e.g., Circular Dichroism, Advanced NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, residue-specific information about peptide conformation and dynamics. Advanced NMR techniques, such as 2D homonuclear (e.g., TOCSY, NOESY) and heteronuclear (e.g., HSQC) experiments, can be used to assign resonances, identify through-space correlations (NOEs) that report on inter-proton distances, and determine dihedral angles. nih.govnih.gov For peptides containing this compound, analysis of NOESY cross-peaks around the modified residue and adjacent amino acids could reveal preferred backbone and side-chain conformations. The chemical shifts of protons and carbons, particularly those of the N-methyl group and the aromatic ring, are also sensitive indicators of the local electronic environment and conformation. nih.gov For instance, the chemical shifts of the methoxy group in 1H-13C HSQC spectra have been used to study the environment of p-methoxyphenylalanine residues in proteins and their changes upon ligand binding. nih.gov The presence of cis peptide bonds induced by N-methylation can also be detected and quantified using NMR, often by observing distinct sets of resonances for the cis and trans conformers.

Molecular dynamics simulations, often guided by experimental NMR data, can further help to elucidate the conformational landscape and dynamics of peptides containing this compound, providing insights into the flexibility and interconversion between different conformational states.

Analysis of Local and Global Structural Perturbations Induced by this compound Incorporation

The incorporation of this compound is expected to induce both local and potentially global structural perturbations in a peptide sequence. Locally, the N-methylation will significantly impact the geometry and flexibility of the peptide bond involving the modified residue. This can lead to altered dihedral angles and potentially favor cis conformations, introducing kinks or turns in the peptide chain. google.comub.edu The bulky nature of the N-methyl group and the 4-methoxy-substituted phenyl ring can also create steric clashes with other residues, forcing local rearrangements of the backbone and side chains to minimize unfavorable interactions.

These local perturbations can propagate along the peptide chain, leading to changes in the global fold. In peptides that adopt defined secondary structures like helices or sheets, the introduction of this compound can disrupt the regular pattern of hydrogen bonds and side-chain packing interactions that stabilize these structures. google.com For example, N-methylation can abolish a hydrogen bond donor (the amide proton) and alter the hydrogen bonding network. ub.edu This can lead to a decrease in the stability of ordered conformations or induce a transition to more disordered or alternative folded states. Studies on peptides with N-methylated residues have shown that these modifications can prevent the formation of specific turn types or alter the orientation of side chains compared to the unmethylated counterparts. ub.edu

The position of this compound within the peptide sequence is likely to be a critical factor determining the extent and nature of the structural perturbation. Incorporation into a region critical for maintaining a specific secondary structure would likely have a more significant impact than incorporation into a flexible loop region.

Role of Stereochemistry of N-Methyl-4-methoxyphenylalanine in Peptide Folding and Stability

Incorporation of an L-stereoisomer of N-methyl-4-methoxyphenylalanine would generally align with the chirality of standard L-amino acids in natural peptides and proteins, potentially allowing for integration into existing structural motifs, albeit with the modifications imposed by N-methylation and the 4-methoxy group. However, even with the L-configuration, the restricted rotation due to N-methylation will influence the accessible conformational space compared to the canonical L-phenylalanine or L-4-methoxyphenylalanine.

Biophysical and Biochemical Applications of N Methyl 4 Methoxyphenylalanine As a Research Probe

Utilization of H-Mephe(4-meo)-OH as a Molecular Probe for Investigating Ligand-Target Interactions in Model Systems

Modified amino acids, including those with altered aromatic rings and N-methylation, are employed as molecular probes to study the intricate interactions between ligands and their biological targets. While direct detailed studies specifically utilizing this compound for this purpose are not extensively detailed in the provided search results, research on closely related non-canonical amino acids, such as p-methoxyphenylalanine (OMePhe), illustrates the potential applications.

Studies involving the incorporation of OMePhe into proteins, such as fatty acid synthase (FAS-TE) and cytochrome P450 CYP119, coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have provided valuable insights into ligand binding and the resulting conformational changes in the target protein. wikipedia.orgnih.gov The introduction of a modified residue at or near a ligand-binding site can perturb the interaction in a measurable way, helping to delineate binding interfaces and assess the impact of specific amino acid side chains on binding affinity and specificity.

Furthermore, synthetic peptides incorporating modified amino acids have been designed as peptide-mimetics to act as ligands for receptors. chemicalbook.comnih.gov These modified peptides can exhibit altered binding profiles and pharmacological activities compared to their natural counterparts. The N-methyl group in this compound can influence peptide backbone conformation and introduce resistance to proteolytic degradation, properties that are advantageous when designing peptidic probes for studying ligand-target interactions in more complex biological environments. The ability to introduce N-methyl-p-methoxyphenylalanine into peptides has been noted, supporting its potential in the design of such molecular probes. uni-freiburg.de

Application in Elucidating Enzyme Mechanism and Substrate Specificity in In Vitro Studies

Non-canonical amino acids like this compound can serve as valuable tools in in vitro studies aimed at understanding enzyme mechanisms and determining substrate specificity. By incorporating a modified amino acid into a peptide or protein substrate, researchers can investigate how the enzyme interacts with the altered residue and how this modification affects catalytic efficiency or reaction pathways.

Research on the interaction of N-methylated phenylalanines with enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) demonstrates how modifications to the amino acid structure can impact enzyme recognition and activity, acting as either substrates or inhibitors. [Search Result 25 from previous turn] Although specific detailed kinetic data for this compound with various enzymes were not prominently featured in the search results, the principle of using modified amino acids to probe enzyme active sites and substrate preferences is well-established in biochemical research.

The introduction of a methoxy (B1213986) group on the phenyl ring and an N-methyl group on the amino group of phenylalanine in this compound can alter the electronic and steric properties of the amino acid side chain and the peptide backbone. These changes can influence how an enzyme binds and processes a substrate containing this modified residue, providing clues about the enzyme's binding pocket characteristics and catalytic mechanism. Spectroscopic probes incorporated as nCAAs have also been used to study enzyme dynamics and conformational changes upon substrate binding, a methodology potentially applicable with this compound if it possesses suitable spectroscopic reporters or can be functionalized with them. wikipedia.orgwikidata.orgfishersci.be

Studies on Protein-Protein Interaction Interfaces and Modulation Using this compound Containing Peptides

Protein-protein interactions (PPIs) are fundamental to countless biological processes. Modified amino acids can be strategically incorporated into proteins or peptides to study these interactions, map interaction interfaces, and potentially modulate complex formation. While direct examples of this compound specifically being used to study or modulate PPIs were not extensively found, the broader application of nCAAs and modified peptides in this area is well-documented.

Genetic incorporation of nCAAs with photoreactive groups, such as p-benzoylphenylalanine (BpAla), has enabled the mapping of transient protein-protein interactions through photocrosslinking. wikipedia.org This technique allows for the identification of protein interaction partners and the delineation of contact sites within a protein complex. Although this compound itself may not be photoreactive, its incorporation could be combined with other techniques to study PPIs.

Furthermore, peptides containing N-methyl amino acids can exhibit altered conformational preferences and increased stability against proteolytic degradation, properties that are advantageous for developing peptide tools to investigate or modulate PPIs. wikipedia.orgipfs.io These modified peptides can be designed to mimic or disrupt natural protein interaction motifs, providing a means to study the functional consequences of specific PPIs in vitro and in cellular contexts. The incorporation of N-methyl amino acids into peptides synthesized via translation systems highlights their utility in creating libraries of modified peptides for screening against protein targets involved in interactions. uni-freiburg.dewikipedia.org

Design of Peptidic Tools for Mechanistic Studies in Cellular Biochemistry

Peptides incorporating non-canonical amino acids like this compound serve as valuable tools for investigating biochemical mechanisms within living cells. The ability to introduce site-specific modifications into peptides allows researchers to probe cellular pathways, study protein function in situ, and develop targeted inhibitors or activators.

Genetic code expansion technologies enable the site-specific incorporation of nCAAs into proteins within various cellular systems, including E. coli and mammalian cells. nih.govwikipedia.orgnih.govwikipedia.orgnih.gov Proteins modified in this manner can be used to study their localization, interactions, and dynamics within the complex cellular environment. The introduction of this compound could potentially be achieved through such methods, allowing for the study of proteins containing this residue in cellular contexts.

Computational and Theoretical Chemistry Approaches in H Mephe 4 Meo Oh Research

Molecular Docking and Dynamics Simulations for Predicting Interactions of H-Mephe(4-meo)-OH Conjugates

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes, affinities, and dynamic behavior of molecules, including peptides and conjugates containing N-methyl-4-methoxyphenylalanine, with biological targets such as proteins. These methods can illuminate how the specific structural features of N-methyl-4-methoxyphenylalanine, such as its N-methyl group and the hydrophobic methoxyphenyl side chain, influence interactions within a binding site.

Studies involving phenylalanine derivatives and related non-proteinogenic amino acids in peptides have utilized molecular docking to predict their orientation and contacts within protein binding pockets. For instance, computational analyses have been applied to understand the interactions of peptide analogs with targets like opioid receptors or enzymes involved in protein degradation researchgate.netnih.gov. The p-methoxybenzyl group, structurally similar to the side chain of 4-methoxyphenylalanine, has been shown to be accommodated in hydrophobic pockets of enzymes like leucyl/phenylalanyl-tRNA-protein transferase, with recognition achieved through hydrophobic interactions embopress.org.

The predictive power of these simulations is dependent on the accuracy of the force fields used to describe the molecular interactions. For non-canonical amino acids like N-methyl-4-methoxyphenylalanine, appropriately parameterized force fields or ab initio derived charge parameters are important for reliable simulations acs.org.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties like molecular geometries, energies, charge distributions, frontier molecular orbitals, and vibrational frequencies for organic molecules nrel.govnih.govunipd.it.

For N-methyl-4-methoxyphenylalanine, quantum chemical calculations can be used to:

Determine optimized molecular geometry: Predicting the most stable 3D arrangement of atoms.

Analyze electronic structure: Understanding the distribution of electrons, which influences reactivity and physical properties. This includes calculating atomic charges and dipole moments.

Predict reactivity: Identifying potential reactive sites and understanding reaction mechanisms. For example, calculations can assess the susceptibility of the methoxy (B1213986) group or the aromatic ring to electrophilic or nucleophilic attack, or the reactivity of the amine and carboxylic acid functionalities.

Simulate spectroscopic properties: Predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predicted spectra can aid in the identification and characterization of synthesized N-methyl-4-methoxyphenylalanine and its derivatives nih.govepstem.net.

While specific detailed quantum chemical studies solely focused on the free N-methyl-4-methoxyphenylalanine molecule across all these aspects may not be extensively reported, the methodologies are well-established and applicable to this type of amino acid derivative nrel.govnih.govunipd.it. Studies on related phenylalanine derivatives or molecules with similar functional groups demonstrate the feasibility and value of these calculations epstem.netfrontiersin.org. Combining quantum chemical analysis with other computational methods can provide a more comprehensive understanding of molecular behavior acs.org.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Cheminformatics and QSAR modeling utilize computational approaches to analyze chemical data and build predictive models relating chemical structure to biological activity or other properties. These methods are valuable for the rational design and virtual screening of analog libraries based on a core structure like N-methyl-4-methoxyphenylalanine.

QSAR modeling involves:

Descriptor calculation: Computing numerical descriptors that capture various aspects of molecular structure, properties (e.g., electronic, steric, hydrophobic), and topology nih.gov. For N-methyl-4-methoxyphenylalanine and its analogs, descriptors would quantify the effects of substituents on the phenyl ring, modifications to the amine or carboxylic acid groups, and the presence of the N-methyl group.

Model building: Using statistical or machine learning techniques to build a correlation between the calculated descriptors and observed activity or property data for a set of known compounds nih.gov.

Model validation: Assessing the predictive power and robustness of the developed QSAR model.

Prediction: Using the validated model to predict the properties or activities of new, untested N-methyl-4-methoxyphenylalanine analogs.

Cheminformatics tools facilitate the management, analysis, and visualization of chemical data, enabling the identification of structural patterns and the generation of diverse analog libraries. These approaches have been successfully applied in the design of various bioactive molecules, including peptide mimetics and enzyme inhibitors that may incorporate modified amino acids acs.orgresearchgate.net. QSAR studies on related compound classes, such as substituted cathinones or other phenylalanine derivatives, illustrate the applicability of these methods to understanding structure-activity relationships in molecules containing the phenylpropylamine scaffold with various substitutions nih.govwikipedia.org.

By applying cheminformatics and QSAR to N-methyl-4-methoxyphenylalanine and its potential analogs, researchers can prioritize synthesis efforts towards compounds predicted to have desired properties, such as enhanced binding affinity to a target protein or improved pharmacokinetic profiles, based on the systematic variation of substituents and structural modifications.

Conformational Sampling and Energy Landscape Analysis of N-Methyl-4-methoxyphenylalanine and its Derivatives

The conformational flexibility of a molecule significantly influences its physical, chemical, and biological properties. Conformational sampling and energy landscape analysis aim to identify the various stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like amino acids and their derivatives, which can adopt different conformations by rotating around rotatable bonds.

For N-methyl-4-methoxyphenylalanine, key rotatable bonds include those in the amino acid backbone (phi and psi angles), the bond between the alpha carbon and the beta carbon of the side chain (chi1 angle), and rotations within the methoxyphenyl group and the N-methyl group.

Computational methods for conformational sampling include:

Systematic search: Exploring all possible combinations of torsion angles at discrete intervals.

Stochastic methods: Randomly sampling torsion angles or using methods like Monte Carlo simulations.

Molecular dynamics simulations: Simulating the molecule's motion over time at a given temperature, allowing it to explore different conformations.

Low-mode conformational search: Focusing on low-frequency vibrational modes that correspond to large-scale conformational changes researchgate.net.

Once a set of conformers is generated, their energies can be calculated using molecular mechanics or quantum chemical methods to construct an energy landscape. The energy landscape provides information about the relative stability of different conformers and the energy barriers between them. Analyzing the energy landscape of N-methyl-4-methoxyphenylalanine can help understand its preferred conformations in isolation and how these preferences might change in different environments (e.g., in solution or bound to a protein).

Future Research Directions and Emerging Applications of N Methyl 4 Methoxyphenylalanine

Development of H-Mephe(4-meo)-OH Based Libraries for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of vast numbers of compounds to identify those with desired biological activity. nih.gov The development of chemical libraries based on novel scaffolds is crucial for the success of HTS campaigns. This compound presents a valuable scaffold for creating diverse compound libraries for several reasons.

The core structure of N-Methyl-4-methoxyphenylalanine can be systematically modified at several key positions to generate a library of derivatives. The carboxylic acid and the secondary amine groups can be functionalized through standard peptide coupling and other organic chemistry reactions. Furthermore, the aromatic ring, while already substituted with a methoxy (B1213986) group, could potentially undergo further modifications.

The synthesis of such libraries can be achieved using combinatorial chemistry approaches, either in solution-phase or on a solid support. These methods enable the creation of large numbers of distinct compounds in an efficient manner. Once synthesized, these libraries can be screened against a wide array of biological targets, including enzymes and receptors, to identify novel inhibitors or activators. The unique conformational constraints imposed by the N-methyl group can lead to derivatives with high affinity and selectivity for their targets.

Table 1: Potential Diversification Points of N-Methyl-4-methoxyphenylalanine for Library Synthesis

| Position | Type of Modification | Potential Functional Groups to Introduce |

|---|---|---|

| Carboxylic Acid | Amidation, Esterification | Amines, Alcohols, Amino Acids |

| N-Methyl Amine | Acylation, Sulfonylation | Carboxylic Acids, Sulfonyl Chlorides |

The screening of these libraries can be performed using a variety of assay formats, including fluorescence-based assays, luminescence-based assays, and mass spectrometry-based assays. nih.gov The data obtained from HTS can provide valuable structure-activity relationships (SAR), guiding the optimization of initial "hit" compounds into potent and selective "lead" compounds for further development.

Exploration of Novel Bioconjugation Strategies Utilizing Unique Properties of N-Methyl-4-methoxyphenylalanine

Bioconjugation is the chemical process of linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used for creating therapeutic agents, diagnostic tools, and for studying biological processes. The unique properties of N-Methyl-4-methoxyphenylalanine make it an interesting candidate for the development of novel bioconjugation strategies.

The presence of the N-methyl group in N-Methyl-4-methoxyphenylalanine can influence the reactivity of the adjacent amine group. While the secondary amine is generally less nucleophilic than a primary amine, it can still participate in specific conjugation reactions under controlled conditions. This differential reactivity could be exploited for site-selective modifications of peptides and proteins.

Furthermore, the methoxy group on the phenyl ring can also be a site for chemical modification. For instance, it could be demethylated to a hydroxyl group, which can then be used for conjugation reactions such as esterification or etherification. This provides an additional handle for attaching other molecules, such as fluorescent dyes, drugs, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.

Table 2: Potential Bioconjugation Strategies for N-Methyl-4-methoxyphenylalanine

| Reactive Group | Conjugation Chemistry | Potential Application |

|---|---|---|

| Carboxylic Acid | Carbodiimide Chemistry | Attachment to amine-containing molecules |

| N-Methyl Amine | Reductive Amination | Labeling of aldehydes or ketones |

The incorporation of N-Methyl-4-methoxyphenylalanine into peptides or proteins can also influence their three-dimensional structure. The steric bulk of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for designing peptides with specific binding properties.

Integration of this compound in Advanced Materials Science and Nanobiotechnology Research

The fields of materials science and nanobiotechnology are increasingly looking towards biological building blocks to create novel materials with advanced properties. Unnatural amino acids like this compound can be incorporated into peptides and proteins to create new biomaterials with tailored functionalities.

Peptides containing N-Methyl-4-methoxyphenylalanine can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. The N-methylation can influence the hydrogen bonding patterns and hydrophobic interactions that drive the self-assembly process, leading to materials with unique mechanical and chemical properties. These materials could find applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

In nanobiotechnology, proteins and peptides can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. The incorporation of N-Methyl-4-methoxyphenylalanine into these peptides could provide a means to control the orientation and density of the peptides on the nanoparticle surface. This, in turn, can affect the biological interactions of the nanoparticles, for example, their uptake by cells or their recognition by specific receptors.

Expanding the Scope of N-Methyl-4-methoxyphenylalanine in Understanding Fundamental Biological Processes

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for studying their structure, function, and dynamics. While research has been conducted on the incorporation of the non-N-methylated analog, p-methoxyphenylalanine (OMePhe), the N-methylated version holds promise for expanding these studies. nih.govanu.edu.au

Isotopically labeled N-Methyl-4-methoxyphenylalanine, for example with ¹³C or ¹⁵N, could be incorporated into a specific site in a protein. The unique chemical shift of the N-methyl group or the methoxy group could then be used as a sensitive probe to monitor local conformational changes in the protein upon ligand binding or during enzymatic catalysis using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This approach can provide detailed insights into the molecular mechanisms of protein function.

The N-methyl group can also serve as a steric probe. By replacing a natural amino acid with N-Methyl-4-methoxyphenylalanine, researchers can investigate the importance of backbone flexibility at that position for protein folding, stability, and interaction with other proteins. This can help to elucidate the principles that govern protein structure and function.

Furthermore, the methoxy group can be used as a handle to attach photo-crosslinking agents. Upon photoactivation, these agents can form covalent bonds with nearby molecules, allowing for the identification of protein-protein interaction partners within the complex cellular environment. This can help to map out the intricate networks of interactions that underlie fundamental biological processes.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Methyl-4-methoxyphenylalanine | This compound |

| p-methoxyphenylalanine | OMePhe |

| Phenylalanine | Phe |

Q & A

Q. How should researchers design literature reviews for this compound?

- Methodology : Use PubMed/MeSH terms (e.g., "phenylalanine derivatives," "synthetic methods") and Google Scholar alerts for real-time updates. Filter results with PubReMiner to identify high-impact studies. Cross-reference ChemIDplus for regulatory data .2-谷歌学术04:48

Data Management and Reproducibility

Q. What tools ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound research?

- Methodology : Deposit datasets in Chemotion or RADAR4Chem , which support metadata tagging and DOI assignment. Use ELNs (Electronic Lab Notebooks) for protocol transparency. Attach raw spectra/analyses as supplementary files .

Q. How can conflicting spectral data for this compound be reconciled?

- Methodology : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR, Q-TOF MS). Share raw data via NFDI4Chem repositories for community validation. Apply PCA (Principal Component Analysis) to identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.